molecular formula C14H18N2O3 B1652176 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide CAS No. 1396807-58-1

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide

Cat. No.: B1652176
CAS No.: 1396807-58-1
M. Wt: 262.30
InChI Key: HTPIEPYFKDDHBB-UHFFFAOYSA-N
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. This compound is structurally characterized by a central oxalamide group, which serves as a versatile scaffold, linking a phenyl ring to a 3-cyclopropyl-3-hydroxypropyl chain. The presence of both the cyclopropyl moiety and a polar hydroxy group within the same side chain can influence the molecule's conformational properties and its interaction with biological targets . Oxalamide derivatives are a significant class of compounds explored in medicinal chemistry for their potential as enzyme inhibitors and for modulating protein-protein interactions . While the specific research applications for this compound are still being defined, its core structure is related to other investigated oxalamides. For instance, structurally similar compounds featuring variations in the aryl substituent or the hydroxyalkyl chain have been synthesized and studied for various biological activities . The cyclopropyl group is a common pharmacophore found in many bioactive molecules and agrochemicals, valued for its ability to improve metabolic stability and fine-tune physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(10-6-7-10)8-9-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-5,10,12,17H,6-9H2,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPIEPYFKDDHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186672
Record name Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396807-58-1
Record name Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396807-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanediamide, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Amidation Using Oxalyl Chloride

This method involves reacting oxalyl chloride with aniline to form phenyloxalamide chloride, followed by coupling with 3-cyclopropyl-3-hydroxypropylamine. Key steps include:

  • Formation of phenyloxalamide chloride :
    $$
    \text{ClC(O)C(O)Cl} + 2 \text{PhNH}_2 \rightarrow \text{PhNHC(O)C(O)NHPh} + 2 \text{HCl}
    $$
    Aniline reacts with oxalyl chloride in dichloromethane at 0–5°C, yielding N2-phenyloxalamide chloride.
  • Coupling with 3-cyclopropyl-3-hydroxypropylamine :
    The chloride intermediate reacts with 3-cyclopropyl-3-hydroxypropylamine in the presence of a tertiary base (e.g., N-methylmorpholine) at room temperature.

Advantages : High atom economy, minimal byproducts.
Challenges : Requires strict moisture control and precise stoichiometry.

Carbodiimide-Mediated Coupling

Modern approaches employ coupling agents like EDCI/HOBT or HATU to form both amide bonds sequentially:

  • Synthesis of monoamide intermediate :
    Oxalic acid is activated with EDCI/HOBT and reacted with aniline to form N-phenyloxalamic acid.
  • Second amidation :
    The free carboxylic acid group is coupled with 3-cyclopropyl-3-hydroxypropylamine using HATU and diisopropylethylamine.

Typical Conditions :

  • Solvent: Dichloromethane or DMF
  • Temperature: 0°C to room temperature
  • Reaction time: 12–24 hours

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

The cyclopropyl-hydroxypropylamine moiety is synthesized via cyclopropanation and subsequent functionalization:

Cyclopropanation of Allylic Alcohols

A modified Kulinkovich reaction introduces the cyclopropane ring:

  • Substrate : 3-Buten-1-ol
  • Reagents : Titanium(IV) isopropoxide, ethylmagnesium bromide
  • Product : 3-Cyclopropylpropan-1-ol (yield: 65–70%)

Hydroxyl Group Oxidation and Reductive Amination

  • Oxidation :
    $$
    3\text{-Cyclopropylpropan-1-ol} \xrightarrow[\text{PCC}]{\text{CH}2\text{Cl}2} 3\text{-Cyclopropylpropanal}
    $$
  • Reductive amination :
    $$
    3\text{-Cyclopropylpropanal} + \text{NH}3 \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} 3\text{-Cyclopropyl-3-hydroxypropylamine}
    $$
    Yield : 58% after column purification

Integrated Synthesis Protocol

Combining the above strategies, a representative large-scale synthesis is outlined:

Stepwise Procedure

  • Oxalyl chloride activation :

    • Oxalyl chloride (1.0 eq) in CH$$2$$Cl$$2$$ at −10°C
    • Aniline (1.05 eq) added dropwise
    • Stirred 2 hours, then concentrated
  • First amidation :

    • Crude chloride dissolved in THF
    • 3-Cyclopropyl-3-hydroxypropylamine (1.1 eq) added with N-methylmorpholine (2.5 eq)
    • Stirred 18 hours at 25°C
  • Workup :

    • Washed with 1M HCl, saturated NaHCO$$_3$$, and brine
    • Dried over MgSO$$_4$$, concentrated, and crystallized from ethyl acetate/hexanes

Yield : 72% (white crystalline solid)
Melting Point : 148–150°C
$$^1$$H-NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.52–7.48 (m, 2H, Ph)
  • δ 7.34–7.29 (m, 3H, Ph)
  • δ 4.73 (t, J = 5.6 Hz, 1H, OH)
  • δ 3.42–3.35 (m, 2H, CH$$_2$$NH)
  • δ 1.62–1.55 (m, 1H, cyclopropyl CH)
  • δ 0.48–0.42 (m, 4H, cyclopropyl CH$$_2$$)

Optimization and Scale-Up Considerations

Coupling Agent Comparison

Reagent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBT CH$$2$$Cl$$2$$ 25 24 68
HATU DMF 25 12 82
DCC/DMAP THF 0→25 18 57

Challenges and Solutions

Epimerization at the Hydroxy Center

The stereochemical integrity of the 3-hydroxy group is maintained by:

  • Using non-basic coupling conditions (HATU vs. EDCI)
  • Keeping reaction temperatures below 30°C

Cyclopropane Ring Stability

The cyclopropane moiety remains intact under:

  • pH 4–9 (aqueous workup)
  • Temperatures ≤100°C

Chemical Reactions Analysis

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, particularly in the development of new drugs. The compound’s unique properties also make it valuable in industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues in the Oxalamide Class

The compound shares structural homology with several oxalamide derivatives reported in the literature:

Compound Name Key Substituents Potential Applications Reference
N1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide 3-chlorophenyl, 1-phenylethyl Polymer synthesis intermediates
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl, trifluoromethylphenyl Agrochemical candidates

Key Observations :

  • Hydroxypropyl Variations : The 3-hydroxypropyl moiety in the target compound differs from the 2-hydroxypropyl group in ’s analog, which could alter hydrogen-bonding capacity and solubility .

Functional Analogues in Amide-Based Compounds

Pharmaceutical Candidates
  • Cardioprotective Oxalamides: highlights a related oxalamide derivative (N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide) with cardioprotective efficacy surpassing Levocarnitine.
  • Synthetic Routes: The use of ethanol and HCl in acetamide synthesis () implies shared methodologies for amide bond formation, though the target compound’s cyclopropyl group may require specialized catalysts .
Agrochemical Derivatives
  • Pesticide Analogs : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and methoprotryne (triazine derivative) from demonstrate that aryl and alkyl substituents on amides influence bioactivity. The target compound’s cyclopropyl group could confer resistance to enzymatic degradation in pesticidal applications .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Hydroxypropyl groups generally improve aqueous solubility, but cyclopropyl moieties may reduce it due to hydrophobicity.

Biological Activity

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, a hydroxypropyl chain, and a phenyloxalamide moiety. These structural components are significant as they influence the compound's pharmacological properties and interactions with biological targets.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors involved in cell signaling, potentially influencing processes like cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.
  • Anticancer Potential : Initial findings suggest that the compound may have anticancer properties, possibly through the modulation of apoptotic pathways and inhibition of tumor growth.
  • Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against select bacterial strains
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was found to inhibit the growth of multidrug-resistant E. coli and Proteus spp. The MIC values ranged from 1.25 to 5 mg/mL, indicating strong antibacterial activity compared to conventional treatments .

Case Study: Anticancer Activity

Research focusing on the anticancer potential revealed that this compound induced apoptosis in various cancer cell lines. The mechanism appeared to involve the activation of caspase pathways, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Acylation : Reacting 3-cyclopropyl-3-hydroxypropylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide.

Coupling : Introducing the phenylamine moiety via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Key factors affecting yield include stoichiometric ratios, solvent choice, and catalyst presence (e.g., triethylamine for HCl scavenging). Purity is monitored via HPLC or TLC, with recrystallization in ethanol/water mixtures as a final purification step .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxypropyl group’s protons (δ 1.2–1.8 ppm for cyclopropane CH₂; δ 4.1–4.3 ppm for OH) and phenylamide aromatic protons (δ 7.2–7.6 ppm) are diagnostic.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₇N₂O₃, exact mass 267.12). Discrepancies in fragmentation patterns may indicate incomplete acylation or side reactions .

Q. What solubility and stability challenges arise during in vitro bioassays, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrophobicity (due to cyclopropane and phenyl groups) limits aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in buffered saline for assays.
  • Stability Testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Antioxidants (e.g., ascorbic acid) may prevent oxidative decomposition .

Advanced Research Questions

Q. How does the cyclopropyl-hydroxypropyl moiety influence the compound’s hydrogen-bonding capacity and target binding affinity?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that the hydroxyl group forms stable hydrogen bonds with catalytic residues (e.g., Asp/Glu in enzymes), while the cyclopropane ring induces steric constraints. Surface plasmon resonance (SPR) assays quantify binding kinetics (KD values in µM range) to targets like kinase domains or GPCRs. Comparative studies with non-cyclopropane analogs show a 2–3× affinity increase, highlighting the moiety’s role in target engagement .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in cancer cell lines)?

  • Methodological Answer :

  • Dose-Response Refinement : Use 10-point dilution series (1 nM–100 µM) with triplicate measurements to minimize variability.
  • Cell Line Authentication : Validate genetic profiles (STR testing) to rule out cross-contamination.
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (western blot) to confirm pathway modulation (e.g., apoptosis markers like caspase-3) .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots (e.g., hydroxylation sites).
  • Bioisosteric Replacement : Replace the cyclopropane with spirocyclic or fluorinated groups to block oxidative metabolism while retaining steric bulk.
  • In Vitro Validation : Incubate analogs with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .

Key Considerations for Experimental Design

  • Stereochemical Purity : Chiral HPLC is critical if the hydroxypropyl group introduces stereocenters (e.g., R/S configurations).
  • Batch Consistency : Use QbD (Quality by Design) principles to standardize reaction parameters (DoE software recommended).
  • Data Reproducibility : Share raw spectra and assay protocols via repositories like Zenodo to facilitate cross-lab validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide
Reactant of Route 2
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N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenyloxalamide

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